molecular formula C17H16N2O3S B2751891 4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid CAS No. 2060433-22-7

4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2751891
CAS No.: 2060433-22-7
M. Wt: 328.39
InChI Key: JFKLLZMZIJTLNQ-UHFFFAOYSA-N
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Description

4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a complex organic compound that features a pyrazole ring fused with a thiophene ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-keto ester under acidic or basic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cyclization reaction involving sulfur and a suitable diene or alkyne.

    Coupling of Pyrazole and Thiophene Rings: This step often involves a cross-coupling reaction, such as a Suzuki or Heck reaction, to link the pyrazole and thiophene rings.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for anti-inflammatory, anti-cancer, or antimicrobial research.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the carboxylic acid group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4-(3-phenyl-5-(furan-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a furan ring instead of a thiophene ring.

    4-oxo-4-(3-phenyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid imparts unique electronic properties, potentially enhancing its biological activity and making it a more versatile intermediate in organic synthesis compared to its analogs with furan or pyridine rings.

Properties

IUPAC Name

4-oxo-4-(5-phenyl-3-thiophen-3-yl-3,4-dihydropyrazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16(6-7-17(21)22)19-15(13-8-9-23-11-13)10-14(18-19)12-4-2-1-3-5-12/h1-5,8-9,11,15H,6-7,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKLLZMZIJTLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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